Quazepam (7-Chloro-5-(o-fluorophenyl)-1,3-dihydro-1-(2,2,2-trifluoroethyl)-2H-1, 4-benzodiazepine-2-thione) is a synthetic compound belonging to the benzodiazepine class. [, ] It is primarily recognized in scientific research for its activity as a ligand at the benzodiazepine binding site on the GABAA receptor. [, ] Specifically, Quazepam demonstrates a preferential affinity for the type I benzodiazepine recognition site, a subtype of the benzodiazepine receptor. [] This selective binding profile differentiates it from other benzodiazepines and makes it a valuable tool in studying the functional differences between benzodiazepine receptor subtypes. []
Quazepam exerts its pharmacological effects primarily through its interaction with the GABAA receptor, specifically exhibiting preferential binding to the type I benzodiazepine recognition site. [, , , ] Binding of Quazepam to this site enhances the inhibitory effects of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. [] This enhanced GABAergic transmission leads to a decrease in neuronal excitability, resulting in various pharmacological effects. [, ]
CAS No.: 14681-59-5
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4
CAS No.: 2565-30-2